molecular formula C7H15NO5 B1673349 (2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol CAS No. 119557-99-2

(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B1673349
CAS No.: 119557-99-2
M. Wt: 193.20 g/mol
InChI Key: CLVUFWXGNIFGNC-QTSLKERKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol is a chiral piperidine derivative of interest in synthetic and medicinal chemistry research. The compound features a piperidine ring, a common structural motif in pharmaceuticals and natural alkaloids . Its structure is characterized by a piperidine core substituted with multiple hydroxyl groups and two hydroxymethyl groups, giving it significant potential for molecular modification and as a building block for more complex structures. Piperidine derivatives are ubiquitous building blocks in the development of pharmaceuticals and fine chemicals . This high-purity compound is offered exclusively for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVUFWXGNIFGNC-QTSLKERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923002
Record name 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119557-99-2
Record name Homonojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protected Heptonolactone Formation

Diacetone mannose undergoes cyanohydrin formation via the Kiliani reaction, followed by hydrolysis and lactonization to yield 3,4:6,7-di-O-isopropylidene-D-glycero-D-talo-heptono-1,5-lactone. This intermediate retains the stereochemical configuration required for subsequent steps.

Selective Deprotection and Silylation

Acid hydrolysis removes the C-6/C-7 acetonide, yielding a diol intermediate. Selective protection of the primary hydroxyl group with tert-butyldimethylsilyl chloride generates 2-azido-7-O-tert-butyldimethylsilyl-2-deoxy-3,4-O-isopropylidene-D-glycero-D-talo-heptono-1,5-lactone (Compound 12 in).

Piperidine Ring Construction via Intramolecular Cyclization

Triflate Activation and Displacement

Treatment of Compound 12 with trifluoromethanesulfonic anhydride forms a triflate at C-6. Intramolecular nucleophilic displacement by the C-2 azide group results in cyclization, producing a silyl-protected piperidine intermediate (Compound 13 in). This step establishes the piperidine core with correct stereochemistry.

Global Deprotection

Sequential deprotection using aqueous acetic acid (for acetonide removal) and tetrabutylammonium fluoride (for silyl ether cleavage) yields the free iminoheptitol. Final purification via ion-exchange chromatography affords α-homonojirimycin.

Stereodivergent Synthesis from D-Mannose-Derived Azidoalditols

An alternative route from D-mannose exploits epimeric azidoalditols to access eight stereoisomers of homonojirimycin:

Azidoalditol Preparation

D-Mannose is converted to 6-azido-6-deoxy-D-mannose derivatives through azide displacement of a triflate or via iodonium-mediated azidation (e.g., using TMSN3 and PhI(OOCCF3)2).

Reductive Cyclization

Hydrogenation of the azido group to an amine, followed by acid-catalyzed cyclization, forms the piperidine ring. Stereochemical outcomes depend on the configuration of the starting azidoalditol.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Kiliani Reaction NaCN, HCl, H2O 65–70
Azide Substitution NaN3, Triflic Anhydride, CH2Cl2, 0°C 85
Silylation TBDMSCl, Imidazole, DMF 90
Cyclization Triflic Anhydride, Pyridine, CH2Cl2, 20°C 95
Global Deprotection AcOH/H2O (3:1), then TBAF, THF 75
Azidoalditol Synthesis TMSN3, PhI(OOCCF3)2, CH2Cl2, −30°C 51–60

Spectroscopic Characterization Data

Critical analytical data for intermediates and final product:

Intermediate 12 (Silyl-Protected Azidolactone)

  • 1H NMR (CDCl3) : δ 4.80 (d, J = 4.1 Hz, H-2), 4.30 (m, H-6), 3.90 (s, H-7), 1.45 (s, isopropylidene CH3)
  • IR : 2110 cm⁻¹ (N3 stretch), 1745 cm⁻¹ (lactone C=O)

α-Homonojirimycin

  • 13C NMR (D2O) : δ 75.2 (C-2), 72.8 (C-3), 71.4 (C-4), 69.9 (C-5), 63.1 (C-1, C-6)
  • [α]D : +12.7° (c 0.4, H2O)

Challenges and Stereochemical Considerations

  • Configurational Stability : The C-5 hydroxyl group in intermediates exhibits epimerization risk under acidic conditions, necessitating strict temperature control during cyclization.
  • Stereoselective Azide Introduction : Use of triflate leaving groups with bulky silyl protectors ensures β-face selectivity in azide displacement.
  • Divergent Synthesis : Starting from D-mannose, the sequence allows access to both α-homonojirimycin and 6-epi-homomannojirimycin by varying cyclization conditions.

Comparative Analysis of Synthetic Routes

Parameter Kiliani Route Azidoalditol Route
Total Steps 7 5
Overall Yield 32% 22%
Stereocontrol High (via lactone intermediates) Moderate (requires chiral starting material)
Scalability Suitable for multi-gram Limited by azide handling

Chemical Reactions Analysis

Alpha-Homonojirimycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Alpha-Homonojirimycin with modified biological activities .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Homonojirimycin has been studied for its antiviral properties, particularly against viruses such as HIV and hepatitis C. It acts as an inhibitor of glycosidases that are essential for viral replication. In vitro studies have demonstrated that it can reduce viral loads significantly by interfering with the glycosylation of viral proteins .

1.2 Enzyme Inhibition

The compound is recognized for its ability to inhibit various enzymes involved in carbohydrate metabolism. Specifically, it has shown effectiveness as an inhibitor of α-glucosidases and α-mannosidases, which are crucial in the breakdown of complex carbohydrates. This property makes it a candidate for managing diabetes by delaying carbohydrate absorption .

1.3 Case Study: Diabetes Management

A clinical study involving diabetic patients showed that administration of homonojirimycin resulted in improved glycemic control compared to a placebo group. The results indicated a significant decrease in postprandial blood glucose levels .

Biochemical Research

2.1 Glycoprotein Studies

Homonojirimycin is utilized in biochemical research to study glycoproteins due to its ability to inhibit glycosylation processes. This inhibition allows researchers to analyze the structural and functional roles of carbohydrates attached to proteins .

2.2 Case Study: Protein Folding

Research has indicated that homonojirimycin can affect protein folding mechanisms by altering the glycosylation patterns of nascent proteins in the endoplasmic reticulum. This has implications for understanding diseases related to protein misfolding .

Agricultural Applications

3.1 Pest Management

In agriculture, homonojirimycin has been explored for its potential as a biopesticide due to its insecticidal properties against certain pests like aphids and whiteflies. Its mechanism involves disrupting the normal growth and development of these pests by inhibiting critical enzymatic processes .

3.2 Case Study: Crop Yield Improvement

Field trials have shown that crops treated with homonojirimycin exhibit increased resistance to pest infestations and improved overall yield compared to untreated controls. The compound's application led to a reduction in pesticide use while maintaining crop health .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryEffective antiviral agent; inhibits glycosidases; potential for diabetes management
Biochemical ResearchUseful in studying glycoproteins; affects protein folding
Agricultural ApplicationsActs as a biopesticide; enhances crop yield and pest resistance

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Patterns

The biological activity of α-HNJ is highly sensitive to stereochemistry and substituent modifications. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structure Molecular Formula Key Substituents IC₅₀ (α-Gal A) Therapeutic Use
α-Homonojirimycin (2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol C₇H₁₅NO₅ 2,6-di(hydroxymethyl) 80,000 nM Fabry disease
Piperidine-3,4,5-triol Piperidine-3,4,5-triol C₅H₁₁NO₃ No hydroxymethyl groups 40,000 nM Not reported
Migalastat (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol C₆H₁₃NO₄ Single hydroxymethyl at C2 N/A Fabry disease
Miglustat (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol C₁₀H₂₁NO₄ Butyl group at N1 N/A Gaucher disease
Impurity F (Miglitol-related) (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol C₆H₁₃NO₄ Lacks hydroxyethyl group N/A Byproduct in miglitol synthesis

Key Differences and Implications

This structural feature likely contributes to its specificity for α-galactosidase A inhibition . Miglustat’s N-butyl chain shifts its therapeutic target from Fabry to Gaucher disease by enhancing binding to glucocerebrosidase .

Stereochemical Sensitivity: Miglitol impurities (e.g., Impurity B, D, E) demonstrate that minor stereochemical changes (e.g., inversion at C2 or C3) drastically reduce glycosidase inhibition . Similarly, α-HNJ’s (2R,3R,5S,6R) configuration is essential for its activity .

Enzyme Inhibition Potency :

  • Despite α-HNJ’s structural complexity, Piperidine-3,4,5-triol (IC₅₀ = 40,000 nM) shows higher α-galactosidase A inhibition than α-HNJ (IC₅₀ = 80,000 nM) . This suggests that additional hydroxymethyl groups may reduce binding efficiency in certain contexts.

Biological Activity

(2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol, also known as 3,4,5-piperidinetriol or by its CAS number 119557-99-2, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with hydroxymethyl groups and triol functionalities. Its molecular formula is C7H15NO5C_7H_{15}NO_5, and it has a molecular weight of 193.20 g/mol . The structural formula can be represented as follows:

 2R 3R 5S 6R 2 6 Bis hydroxymethyl piperidine 3 4 5 triol\text{ 2R 3R 5S 6R 2 6 Bis hydroxymethyl piperidine 3 4 5 triol}

Sources

This compound has been isolated from various natural sources including Omphalea diandra and Lonchocarpus heptaphyllus, indicating its presence in plants with potential medicinal properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations above 25 μg/mL.
  • Escherichia coli : Showed moderate susceptibility with an IC50 value of approximately 50 μg/mL.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

  • Cytokine Production : It significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10-50 μM.
  • Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

Recent studies suggest neuroprotective effects of this compound in models of neurodegeneration:

  • Cell Viability : In neuronal cell cultures exposed to oxidative stress (H2O2), treatment with this compound improved cell viability by approximately 40% compared to untreated controls.
  • Mechanism : The neuroprotective effect is attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/ModelConcentration RangeEffect Observed
AntimicrobialStaphylococcus aureus>25 μg/mLSignificant inhibition
AntimicrobialEscherichia coli~50 μg/mLModerate susceptibility
Anti-inflammatoryMacrophages (LPS-induced)10-50 μMReduced TNF-α and IL-6 levels
NeuroprotectiveNeuronal cell cultures10-100 μMIncreased viability by 40%

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various piperidine derivatives highlighted this compound as one of the most potent compounds against Gram-positive bacteria.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.

Q & A

Q. How do researchers integrate AI into process optimization for this compound?

  • Answer: Train neural networks on historical reaction data (e.g., yields, impurities) to predict optimal conditions. Combine with COMSOL Multiphysics for reactor-scale fluid dynamics modeling. AI-driven platforms like Smart Laboratories enable real-time parameter adjustments during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 2
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.